molecular formula C25H26N4O5 B147647 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate CAS No. 129112-70-5

2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate

Cat. No. B147647
CAS RN: 129112-70-5
M. Wt: 462.5 g/mol
InChI Key: LWGOPIGRFQXHCB-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate (APQF) is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APQF is a quinazoline derivative that possesses unique pharmacological properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects:
2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate is its broad-spectrum activity against various diseases. However, its low solubility and poor bioavailability limit its use in in vivo studies. Moreover, the lack of information about its toxicity and pharmacokinetics also poses a challenge for its development as a drug.

Future Directions

There are several future directions for the study of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate. One area of research is the development of more efficient synthesis methods to improve its solubility and bioavailability. Another direction is the investigation of its toxicity and pharmacokinetics in animal models. Moreover, the identification of its molecular targets and the elucidation of its mechanism of action will facilitate the development of new drugs based on 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate. Finally, the combination of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate with other drugs or therapies may enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate involves a multi-step process that starts with the reaction of piperazine with allyl bromide to form 4-allyl-1-piperazine. This intermediate is then reacted with 4-bromo-2-fluoroaniline to form 2-(4-allyl-1-piperazinyl)-4-bromoquinazoline. The final step involves the reaction of 2-(4-allyl-1-piperazinyl)-4-bromoquinazoline with sodium phenoxyacetate to form 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate.

Scientific Research Applications

2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic activities. 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

129112-70-5

Molecular Formula

C25H26N4O5

Molecular Weight

462.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-phenoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C21H22N4O.C4H4O4/c1-2-12-24-13-15-25(16-14-24)21-22-19-11-7-6-10-18(19)20(23-21)26-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h2-11H,1,12-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LWGOPIGRFQXHCB-WLHGVMLRSA-N

Isomeric SMILES

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O

SMILES

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Canonical SMILES

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

synonyms

2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate

Origin of Product

United States

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